

Application Note: Sodium Rhodizonate Test for Gunshot Residue (GSR) Analysis

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Compound of Interest

Compound Name: Rhodizonic acid disodium

Cat. No.: B12363189

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Introduction

The Sodium Rhodizonate Test is a rapid and effective chromophoric test used in forensic science to detect the presence of lead, a key component of most firearm primer residues.^{[1][2]} When a firearm is discharged, a cloud of microscopic particles, known as gunshot residue (GSR), is expelled from the muzzle and other openings of the weapon.^[3] Detecting the pattern and presence of this residue on a target, such as clothing, can be crucial for estimating muzzle-to-target distance.^{[2][4]} The Sodium Rhodizonate test specifically identifies vaporous and particulate lead, including lead from primer compounds like lead azide or lead styphnate.^[2] This application note provides a detailed protocol for the preparation of reagents and the execution of the test for GSR analysis.

Principle of the Method

The test is a sequential chemical process. The area in question is first treated with a saturated solution of sodium rhodizonate. A buffer solution is then applied to adjust the pH to 2.8 and eliminate the reagent's background color.^{[1][5]} At this pH, lead and some other heavy metals will form a pink-colored complex.^{[5][6]} The application of a dilute hydrochloric acid solution serves as a confirmatory step; the pink color fades, and the formation of a blue-violet color is a specific indication of the presence of lead.^{[1][5]} Due to potential chemical interferences, this test should always be performed after the Modified Griess Test (for nitrites) and the Dithiooxamide Test (for copper).^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of reagents used in the Sodium Rhodizonate test.

Reagent	Component 1	Component 2	Solvent	Concentration/pH	Shelf Life
Sodium Rhodizonate Solution	Sodium Rhodizonate powder	N/A	Distilled H ₂ O	Saturated	~1 hour; prepare fresh daily.[1]
pH 2.8 Buffer Solution	1.5 g Tartaric Acid	1.9 g Sodium Bitartrate	100 mL Distilled H ₂ O	pH 2.8	Up to one year; discard if cloudy.[5]
Hydrochloric Acid Confirmatory Solution	5 mL concentrated Hydrochloric Acid (HCl)	95 mL Distilled H ₂ O	N/A	5% (v/v)	Up to one year.[5]
Acetic Acid for Bashinski Transfer	15 mL Glacial Acetic Acid	85 mL Distilled H ₂ O	N/A	15% (v/v)	-

Experimental Protocols

Safety Precautions: All procedures should be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[5]

Reagent Preparation

- Saturated Sodium Rhodizonate Solution:** In a small beaker, add a small amount of sodium rhodizonate powder. Add distilled water dropwise and stir until the solution is the color of dark tea. A saturated solution is achieved when a small amount of powder remains undissolved at the bottom.[1][5] This solution is unstable and must be prepared fresh for each day of testing.[5]

- pH 2.8 Buffer Solution: Using a magnetic stirrer, dissolve 1.9 grams of sodium bitartrate and 1.5 grams of tartaric acid in 100 mL of distilled water.^[5] Store in a sealed, labeled bottle.
- 5% Hydrochloric Acid Solution: Carefully add 5 mL of concentrated hydrochloric acid to 95 mL of distilled water in a suitable container.^[5] Mix thoroughly and store in a sealed, labeled bottle.

Quality Control

Before testing evidence, perform a control check. On a piece of filter paper, make a faint mark with a known lead source (e.g., a lead bullet). Use an unmarked area of the same paper as a negative control. Process the filter paper with the three-step spray sequence described below. A blue-violet color should appear only on the lead mark.^[5]

Protocol 1: Direct Application Method

This method is suitable for light-colored surfaces.

- Place the item to be tested flat within a chemical fume hood.^[1]
- Uniformly spray the area of interest with the saturated sodium rhodizonate solution.^[5]
- Spray the same area with the pH 2.8 buffer solution. This will remove the yellow background color from the first reagent. The appearance of a pink color indicates the possible presence of lead or other metals.^{[1][5]}
- Spray the same area with the 5% hydrochloric acid solution. The fading of the pink color and the development of a distinct blue-violet color confirms the presence of lead.^{[1][5]}
- Immediately photograph the results, as the blue-violet color may fade over time.^[5] Allow the item to dry completely before storage.

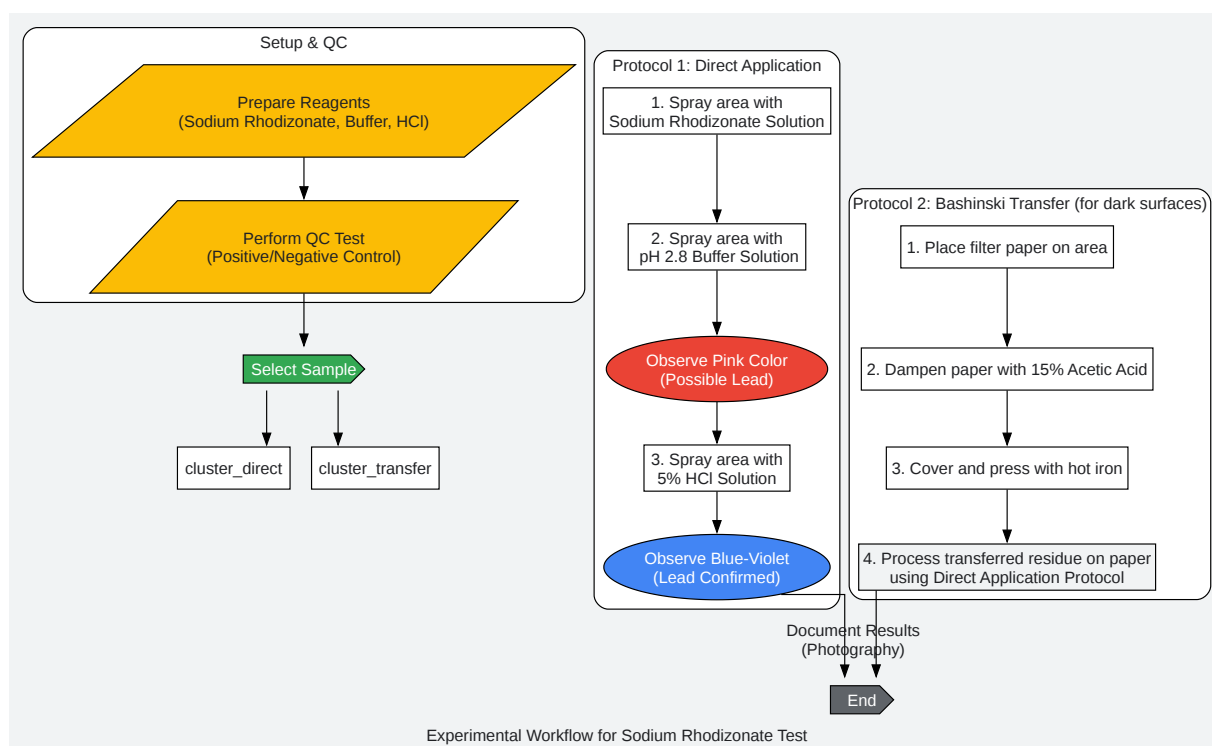
Protocol 2: Bashinski Transfer Method

This method is recommended for dark-colored items where color changes may be masked.^[5]

- Place a piece of clean filter paper over the area of interest on the evidence item.

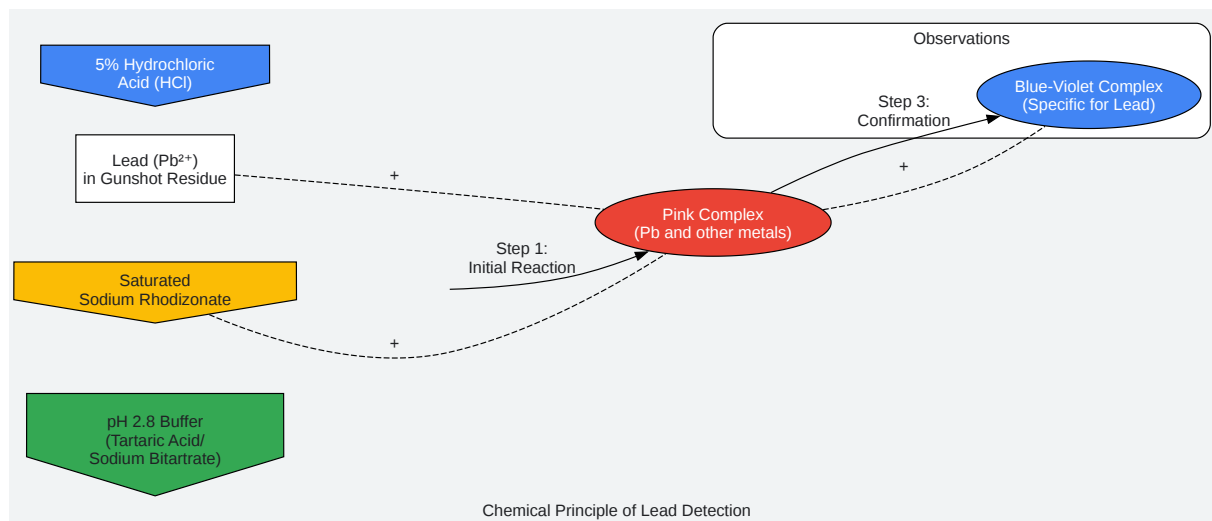
- While the filter paper is on the item, uniformly dampen it with a 15% acetic acid solution.[\[5\]](#)
- Cover the damp filter paper with several layers of dry filter paper.
- Using a hot iron, press the layers until they are completely dry. This transfers the residue from the item to the bottom filter paper.[\[5\]](#)
- Carefully separate the filter paper that was in direct contact with the evidence.
- Process this filter paper using the steps outlined in the Direct Application Method.[\[5\]](#)

Visualizations



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Caption: Step-by-step workflow for GSR detection using direct and transfer methods.



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Caption: Logical flow of the sodium rhodizonate reaction with lead in GSR.

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